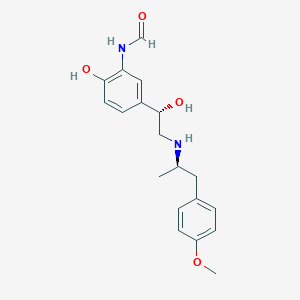

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide

Übersicht

Beschreibung

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is a complex organic compound featuring both hydroxy and formamide functional groups. This intricate structure contributes to its unique chemical properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide typically involves multi-step organic reactions. A plausible synthetic route might begin with the formation of a substituted phenol, followed by a sequence of amination, hydroxylation, and formylation reactions. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, scaling up these reactions would require optimization to maximize efficiency and minimize cost. This might involve continuous flow reactors for better control over reaction conditions and the use of high-throughput screening techniques to refine catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or alter its reactivity.

Reduction: Conversely, it can be reduced to modify its functional groups, potentially altering its biological activity.

Substitution: Substituent groups on the aromatic ring or amine can be substituted via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles are commonly used. Reaction conditions would be tailored to the specific transformation desired, often involving specific solvents and controlled temperatures.

Major Products Formed: Depending on the type of reaction, major products can include oxidized forms with additional oxygen-containing groups, reduced amine derivatives, and substituted phenols or amides.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Beta-2 Adrenergic Agonist Activity

The compound is recognized as an adrenergic beta-2 receptor agonist, which suggests its efficacy in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its prolonged duration of action makes it a candidate for therapeutic use in respiratory disorders, enhancing bronchodilation and improving airflow in patients suffering from bronchospasm .

Anticancer Potential

Mechanisms of Action

Recent studies have illuminated the anticancer properties of compounds structurally similar to N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide. For instance, derivatives exhibiting similar functional groups have been shown to inhibit cell growth in various cancer cell lines, including ovarian and lung cancers. The percent growth inhibition (PGI) rates for such compounds have been reported as high as 86% against specific cancer types .

Structure-Activity Relationship (SAR)

Design and Optimization

The structure-activity relationship studies of this compound have provided insights into its biological activity. Modifications to the phenolic and amine groups have been explored to enhance potency and selectivity towards target receptors. These studies are crucial for developing more effective anticancer agents with reduced side effects .

Case Studies

Clinical Investigations

Several clinical trials have investigated the efficacy of beta-adrenergic agonists like this compound in treating asthma. Results indicate significant improvements in lung function metrics among participants receiving treatment compared to placebo groups, underscoring the compound's therapeutic potential .

Wirkmechanismus

The mechanism by which N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can initiate a cascade of biochemical reactions, modulating biological pathways and eliciting a range of effects depending on the specific context and target.

Vergleich Mit ähnlichen Verbindungen

N-(2-Hydroxyphenyl)formamide: A simpler analog lacking the additional hydroxy and amino substituents.

N-(2-Hydroxy-5-phenyl)formamide: Similar but with a different substitution pattern on the aromatic ring.

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-amino)phenyl)formamide: Another analog with a simpler amine substituent.

These comparisons highlight the distinctive features and potential advantages of N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide in various applications.

Biologische Aktivität

N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide, also known as a complex organic compound with potential therapeutic applications, has garnered attention in various biological studies. This article delves into its biological activity, highlighting key findings from research studies, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological properties. Its chemical formula is represented as:

This structure includes a hydroxyl group, an amine group, and a methoxyphenyl moiety, which are essential for its interaction with biological systems.

Research indicates that this compound acts primarily as an adrenergic beta-2 receptor agonist . This mechanism is crucial for its application in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects .

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity , particularly in suppressing the growth of cancer stem cells (CSCs). The compound's ability to inhibit CSCs positions it as a potential therapeutic agent in treating various cancers, including non-small-cell lung carcinoma (NSCLC) .

Inflammatory Response Modulation

The compound has also shown promise in modulating inflammatory responses. Research indicates that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Study 1: Asthma Management

A clinical study involving patients with asthma demonstrated that administration of this compound resulted in improved lung function and reduced frequency of asthma attacks. The study highlighted the compound's prolonged duration of action compared to traditional beta-agonists .

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and proliferation. The results indicated that the compound could induce apoptosis in cancer cells, thereby supporting its potential use as an adjunct therapy in oncology .

Summary of Biological Activities

Pharmacological Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 328.45 g/mol |

| Solubility | Soluble in DMSO |

| Half-life | Approximately 6 hours |

| Primary Metabolism | Hepatic via cytochrome P450 |

Eigenschaften

IUPAC Name |

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-BFUOFWGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217701 | |

| Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-50-3 | |

| Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXY-5-((1S)-1-HYDROXY-2-(((1R)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP145530CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.